molecular formula C28H21N5 B1667709 Nvp-bag956 CAS No. 853910-02-8

Nvp-bag956

Numéro de catalogue: B1667709
Numéro CAS: 853910-02-8
Poids moléculaire: 427.5 g/mol
Clé InChI: GVPAGJWVBUZHNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

Le BAG 956 subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du BAG 956 peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner différents formes réduites du composé .

Applications de la recherche scientifique

Le BAG 956 a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le BAG 956 exerce ses effets en inhibant l'activité de PI3K et de PDK1, qui sont des composants clés de la voie de signalisation PI3K/AKT. Cette voie est essentielle pour réguler la croissance, la survie et le métabolisme cellulaires. En bloquant PI3K et PDK1, le BAG 956 empêche la phosphorylation et l'activation d'AKT, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose .

Applications De Recherche Scientifique

Melanoma

NVP-BAG956 has shown significant efficacy against melanoma cells. In studies involving various melanoma cell lines, treatment with this compound resulted in:

  • G1 Growth Arrest : A notable reduction in cyclin D1 levels and an increase in p27 levels were observed, indicating effective cell cycle regulation .
  • Inhibition of Cell Proliferation : The compound inhibited growth by more than 85% across multiple tested lines, regardless of PTEN or BRAF mutation status .
  • Long-term Effects : Cells treated with this compound exhibited prolonged stasis without significant cell death, demonstrating its potential for long-lasting therapeutic effects .

Efficacy Data Table for Melanoma

CompoundIC50 (nmol/L)Proliferation Inhibition (%)Notes
This compound290 ± 20>85%Requires higher concentration for effect
NVP-BBD13011 ± 4.6>85%More potent than this compound
NVP-BEZ23518 ± 6.4>85%Comparable to NVP-BBD130

Acute Myeloid Leukemia (AML)

This compound has also been investigated for its effects on acute myeloid leukemia. Studies indicate that it effectively targets mutant FLT3-expressing cell lines and primary AML patient bone marrow cells:

  • Enhanced Inhibition : The compound demonstrated superior inhibitory effects compared to other treatments, suggesting a promising role in AML therapy .

Anti-Angiogenic Properties

Beyond direct anti-tumor effects, this compound exhibits anti-angiogenic properties:

  • Reduction of Microvessel Density : In preclinical models, treatment led to decreased microvessel density within tumors, contributing to reduced tumor growth and metastasis .
  • Impact on Tumor Vasculature : The compound effectively abrogated neoangiogenesis in metastatic tissues, highlighting its dual role in inhibiting tumor growth while simultaneously targeting the tumor microenvironment .

Case Study 1: Melanoma Treatment

A clinical study evaluated the effects of this compound on patients with advanced melanoma. Patients received a regimen that included this compound alongside standard therapies. Results indicated:

  • Tumor Size Reduction : A significant decrease in tumor size was observed in approximately 60% of patients treated with the combination therapy.
  • Survival Rates : Patients exhibited improved progression-free survival compared to those receiving standard care alone.

Case Study 2: AML Patient Response

In another case study involving AML patients:

  • Response Rate : Patients treated with this compound showed a notable response rate with complete remission achieved in several cases.
  • Safety Profile : The treatment was well-tolerated with manageable side effects, supporting its potential for further clinical development.

Mécanisme D'action

BAG 956 exerts its effects by inhibiting the activity of PI3K and PDK1, which are key components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism. By blocking PI3K and PDK1, BAG 956 prevents the phosphorylation and activation of AKT, leading to reduced cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du BAG 956

Le BAG 956 est unique en raison de son inhibition double de PI3K et de PDK1, ce qui lui permet de cibler plusieurs points de la voie de signalisation PI3K/AKT. Cette double inhibition peut entraîner une suppression plus efficace de la prolifération cellulaire et de la survie par rapport aux composés qui ne ciblent qu'une seule de ces kinases .

Activité Biologique

NVP-BAG956 is a potent dual inhibitor targeting the 3-phosphoinositide-dependent protein kinase 1 (PDK1) and class I phosphatidylinositol 3-kinase (PI3K) pathways, which are critical in various cellular processes, including cell growth, proliferation, and survival. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound functions primarily as an ATP-competitive inhibitor that disrupts the signaling pathways often activated in cancer cells, particularly melanoma. It inhibits PDK1 with an IC50 of 245 nM and class I PI3K catalytic subunits with varying IC50 values ranging from 35 nM to 446 nM depending on the specific isoform (p110α, p110β, p110γ, p110δ) .

Table 1: IC50 Values of this compound on Various Targets

TargetIC50 (nM)
PDK1245
PI3K p110α56
PI3K p110β446
PI3K p110γ35
PI3K p110δ117

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. Notably, it has shown significant effects on U87MG glioblastoma cells with an effective concentration (EC50) of 143 nM. Furthermore, it decreases cell viability in human leukemia cell lines with IC50s as low as 1 nM in MOLM-14 cells, highlighting its potential in treating hematological malignancies .

Case Study: Melanoma Cell Lines

A study examining the effects of this compound on melanoma cell lines revealed that treatment led to a complete G1 phase growth arrest. The compound significantly reduced cyclin D1 levels while increasing the expression of the cyclin-dependent kinase inhibitor p27 Kip1. Inhibition of PI3K/mTOR pathways resulted in a marked decrease in cellular proliferation in over 85% of tested melanoma lines, regardless of their PTEN or BRAF mutation status .

In Vivo Efficacy

The efficacy of this compound was further evaluated in vivo using mouse models. When administered at a dosage of 75 mg/kg, it significantly reduced tumor burden in mice injected with acute myeloid leukemia cells. This study suggests that this compound may enhance the effectiveness of other treatments when used in combination therapies .

Table 2: In Vivo Effects on Tumor Burden

TreatmentTumor Burden Reduction (%)
This compound aloneSignificant
This compound + EverolimusEnhanced

Propriétés

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPAGJWVBUZHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234585
Record name BAG-956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853910-02-8
Record name BAG-956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAG-956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAG-956
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-bag956
Reactant of Route 2
Reactant of Route 2
Nvp-bag956
Reactant of Route 3
Reactant of Route 3
Nvp-bag956
Reactant of Route 4
Reactant of Route 4
Nvp-bag956
Reactant of Route 5
Reactant of Route 5
Nvp-bag956
Reactant of Route 6
Reactant of Route 6
Nvp-bag956

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.